4-(difluoromethyl)-1-ethyl-3-methyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
4-(difluoromethyl)-1-ethyl-3-methyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C20H17F2N3 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.13905388 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Reactions and Derivative Formation
- This compound is involved in synthetic reactions leading to various derivatives. For instance, derivatives of dibenzo[b,d]pyran, benzopyranopyridine, and benzopyronopyridine, among others, are obtained through reactions with compounds containing a reactive methylene group, indicating its utility in complex organic synthesis (O'Callaghan, Mcmurry, & O’Brien, 1995).
Regioselectivity in Synthesis
- The compound plays a role in studies examining regioselectivity during synthesis. For example, in the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, different reaction media lead to varying regioselective outcomes, highlighting its importance in chemical synthesis (Martins et al., 2012).
Coordination Chemistry and Complex Formation
- In coordination chemistry, this compound is crucial in forming dodecanuclear and tetranuclear coordination cages and cyclic helicates. It's used as a tetradentate ligand, indicating its potential in designing metal-organic frameworks and other complex molecular structures (Argent et al., 2006).
Synthesis of Pyridine and Fused Pyridine Derivatives
- The compound is integral in synthesizing new series of pyridine and fused pyridine derivatives. These derivatives have broad applications in materials science and pharmaceutical chemistry (Al-Issa, 2012).
Formation of Cubic Coordination Cages
- It is used in synthesizing octanuclear cubic coordination cages. These cages, with their large central cavities, have potential applications in catalysis, drug delivery, and materials science (Tidmarsh et al., 2008).
Reactivity with Nucleophiles
- The compound's reactivity with various nucleophiles is a significant area of research, useful in creating a variety of heterocyclic compounds. This reactivity is essential in pharmaceuticals and agrochemicals synthesis (Ali, 2003).
Fluorescent Properties
- The derivatives of this compound are studied for their fluorescent properties, which are important in developing new materials for optoelectronics and sensor technologies (Tomoda et al., 1999).
Properties
IUPAC Name |
4-(difluoromethyl)-1-ethyl-3-methyl-6-naphthalen-1-ylpyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3/c1-3-25-20-18(12(2)24-25)16(19(21)22)11-17(23-20)15-10-6-8-13-7-4-5-9-14(13)15/h4-11,19H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHGRNQRDFIDSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=CC4=CC=CC=C43)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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